molecular formula C13H15ClN2O2 B2603225 [4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411299-19-7

[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No.: B2603225
CAS No.: 2411299-19-7
M. Wt: 266.73
InChI Key: UMCXYWMXWVSJNF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloropyridinyl group, a piperidinyl group, and an oxiranyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis route and the stereochemistry of the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloropyridinyl group could increase its polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Based on its structure, it could potentially interact with a variety of biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential biological activity. This could include testing it against various biological targets to determine its mechanism of action .

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-1-2-11(15-7-10)9-3-5-16(6-4-9)13(17)12-8-18-12/h1-2,7,9,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCXYWMXWVSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(C=C2)Cl)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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